molecular formula C13H10ClN3O3S B2708764 N-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide CAS No. 881046-15-7

N-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No. B2708764
CAS RN: 881046-15-7
M. Wt: 323.75
InChI Key: COERCNRLZNLCRX-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene with a fusion of benzene and imidazole rings . The compound also has a sulfonamide group, which is known for its various biological activities, and a chlorophenyl group, which can potentially increase the lipophilicity of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, a sulfonamide group, and a chlorophenyl group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the benzimidazole core might undergo electrophilic substitution reactions, while the sulfonamide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzimidazole ring might contribute to its aromaticity and stability, while the sulfonamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Antiviral and Antimicrobial Properties

N-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide and related compounds have been explored for their potential in combating various viruses and bacteria. For instance, derivatives like 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide have shown activity against the tobacco mosaic virus, indicating a potential avenue for developing antiviral agents (Chen et al., 2010). Similarly, metal complexes derived from benzimidazole sulfonamide have demonstrated antibacterial properties, particularly against a range of bacterial strains, highlighting the compound's utility in microbial resistance management (Ashraf et al., 2016).

Anticancer Activity

Research has also explored the anticancer properties of sulfonamide derivatives. Amido sulfonamido methane linked bis heterocycles, including those related to the benzimidazole sulfonamide class, have shown significant activity against lung, colon, and prostate cancer cell lines. This suggests the compound's derivatives could be valuable in the development of new cancer treatments (Premakumari et al., 2014).

Enzyme Inhibition for Drug Development

Derivatives of this compound have been investigated for their ability to inhibit certain enzymes, making them potential candidates for drug development. For instance, carbonic anhydrase inhibitors, including halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, have been studied for their application in treating conditions like glaucoma and edema, as well as for their antitumor potential (Ilies et al., 2003).

Material Science Applications

Beyond pharmacological applications, compounds containing the benzimidazole sulfonamide motif have found utility in material science, particularly in the development of novel polymers. Polyimides bearing sulfonated benzimidazole pendant groups have been synthesized, showing promising properties for use as electrolyte membranes in fuel cells. These materials exhibit enhanced hydrophilicity and mechanical strength, crucial for high-performance fuel cell applications (Alvarez-Gallego et al., 2007).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Without specific experimental data, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

As with any chemical compound, handling “N-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action in more detail .

properties

IUPAC Name

N-(3-chlorophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S/c14-8-2-1-3-9(6-8)17-21(19,20)10-4-5-11-12(7-10)16-13(18)15-11/h1-7,17H,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COERCNRLZNLCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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